3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with an amino group, a piperidine ring, and a nitrile group
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to have diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities . For instance, a thiazole ring is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Thiazole derivatives have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s ability to undergo electrophilic and nucleophilic substitutions at specific positions on the thiazole ring contributes to its reactivity and interaction with biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity or organ damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, the compound may interact with cofactors or other metabolic intermediates, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(piperidin-1-yl)acrylonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of primary amines or other reduced derivatives.
Scientific Research Applications
3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-morpholin-1-yl-1,2-thiazole-4-carbonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.
3-Amino-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile: Contains a piperazine ring instead of a piperidine ring.
3-Amino-5-diphenylamino-1,2-thiazole-4-carbonitrile: Features a diphenylamino group instead of a piperidine ring.
Uniqueness
3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile is unique due to the presence of the piperidine ring, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
3-amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c10-6-7-8(11)12-14-9(7)13-4-2-1-3-5-13/h1-5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHWQQLXJQDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NS2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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